molecular formula C10H10N2O3 B1301005 1-(3-Nitrophenyl)pyrrolidin-2-one CAS No. 61372-79-0

1-(3-Nitrophenyl)pyrrolidin-2-one

Cat. No. B1301005
CAS RN: 61372-79-0
M. Wt: 206.2 g/mol
InChI Key: XCCSTAQTJIWEDH-UHFFFAOYSA-N
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Patent
US06723735B1

Procedure details

A suspension of 1-iodo-3-nitrobenzene (24.9 g, 0.1 mol), copper bronze (320 mg, 5 mmol) and potassium carbonate (15.2 g, 0.11 mol) in 2-pyrrolidinone was heated under a stream of nitrogen at 200° C. for 45 minutes. The reaction was cooled to ambient temperature, diluted with water (2000 ml) and extracted with diethyl ether (800 ml). The organic phase was then washed with water (2×800 ml), brine and dried over anhydrous sodium sulphate containing decolourising charcoal (2 g). Filtration and evaporation to dryness gave a yellow solid which was triturated with isohexane to give 1-(3nitrophenyl)pyrrolidin-2-one as a yellow powder (3.0 g, 15%). δH (360 MHz, CDCl3) 2.19-2.27 (2H, m), 2.67 (2H, t, J 8), 3.94 (2H, t, J 7), 7.54 (1H, t, J 8), 8.00 (1H, ddd, J 8, 2 and 1), 8.22 (1H, ddd, J 8, 2 and 1), 8.35 (1H, t, J 2).
Quantity
24.9 g
Type
reactant
Reaction Step One
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
320 mg
Type
catalyst
Reaction Step One
Name
Quantity
2000 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([N+:8]([O-:10])=[O:9])[CH:3]=1.[C:11](=[O:14])([O-])[O-].[K+].[K+]>N1CCCC1=O.O.[Cu]>[N+:8]([C:4]1[CH:3]=[C:2]([N:8]2[CH2:4][CH2:3][CH2:2][C:11]2=[O:14])[CH:7]=[CH:6][CH:5]=1)([O-:10])=[O:9] |f:1.2.3|

Inputs

Step One
Name
Quantity
24.9 g
Type
reactant
Smiles
IC1=CC(=CC=C1)[N+](=O)[O-]
Name
Quantity
15.2 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1C(CCC1)=O
Name
Quantity
320 mg
Type
catalyst
Smiles
[Cu]
Step Two
Name
Quantity
2000 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to ambient temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (800 ml)
WASH
Type
WASH
Details
The organic phase was then washed with water (2×800 ml), brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulphate containing decolourising charcoal (2 g)
FILTRATION
Type
FILTRATION
Details
Filtration and evaporation to dryness
CUSTOM
Type
CUSTOM
Details
gave a yellow solid which
CUSTOM
Type
CUSTOM
Details
was triturated with isohexane

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)N1C(CCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: PERCENTYIELD 15%
YIELD: CALCULATEDPERCENTYIELD 29.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.